{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and are known for their biological activities.
Pyrazole Derivatives: Other pyrazole derivatives, such as those with different alkyl or aryl substitutions, exhibit similar chemical properties and biological activities.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is unique due to the presence of the fluoroethyl group, which enhances its chemical reactivity and biological activity. The pentylamine chain also contributes to its distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H20FN3 |
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Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C11H20FN3/c1-2-3-4-7-13-10-11-5-8-15(14-11)9-6-12/h5,8,13H,2-4,6-7,9-10H2,1H3 |
InChI Key |
INVZKJNZMXEKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)CCF |
Origin of Product |
United States |
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